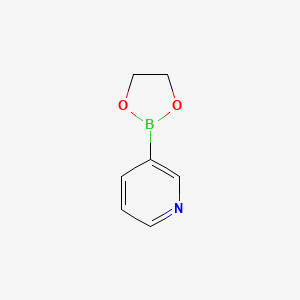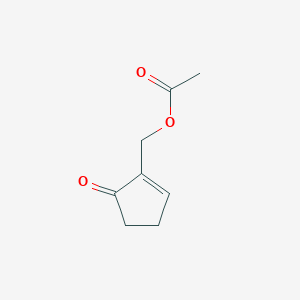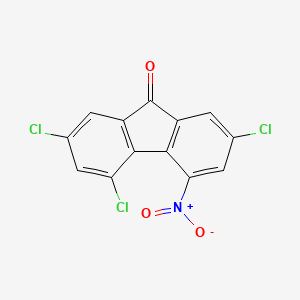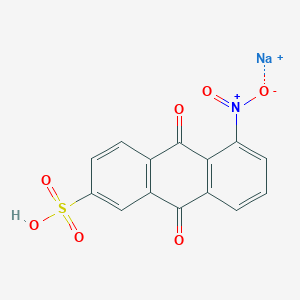![molecular formula C21H31NO4 B14001027 ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate CAS No. 67504-53-4](/img/structure/B14001027.png)
ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester is a complex organic compound with a unique structure that includes a quinolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of anthranilic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the quinolizine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2H-benzo[a]quinolizine, 2,2-(diethylthio)-1,3,4,6,7,11b-hexahydro-3-isobutyl-9-10-dimethoxy-, hydrochloride
- 2H-benzo[a]quinolizine-2,4(3H)-dione,1,6,7,11b-tetrahydro-9,10-dimethoxy-3,3-dimethyl-
Uniqueness
What sets 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester apart is its specific structure and the presence of unique functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
67504-53-4 |
|---|---|
Molekularformel |
C21H31NO4 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate |
InChI |
InChI=1S/C21H31NO4/c1-5-14-13-22-8-7-15-10-19(24-3)20(25-4)12-17(15)18(22)9-16(14)11-21(23)26-6-2/h10,12,14,16,18H,5-9,11,13H2,1-4H3 |
InChI-Schlüssel |
YHIDMIJOSAPVSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC(=O)OCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)

![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)

![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)

![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)



![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)

